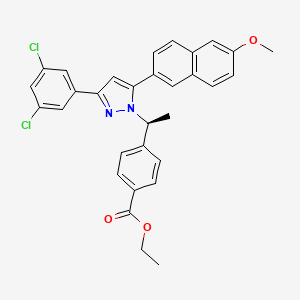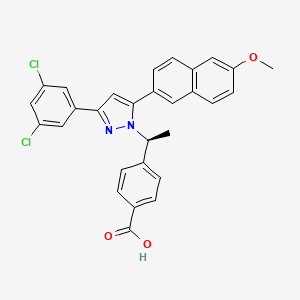
Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate
説明
“Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate” is a chemical compound with the CAS Number: 866157-50-8 . It has a molecular weight of 228.25 . The IUPAC name for this compound is methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate . It is a solid at room temperature .
Synthesis Analysis
The synthesis of a similar compound, (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, has been reported . The synthesis involved a Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 402.0±28.0 C at 760 mmHg .科学的研究の応用
Anticancer Research
Cinnamic acid derivatives, which share a functional relationship with Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate through their phenyl acrylic acid functionality, have been extensively studied for their anticancer properties. These compounds have received significant attention as both traditional and synthetic antitumor agents, highlighting their potential in cancer treatment and research. The review by De, Baltas, and Bedos-Belval (2011) discusses the synthesis and biological evaluation of various cinnamoyl acids and derivatives in anticancer research, emphasizing their underutilized potential despite a rich medicinal tradition (De, Baltas, & Bedos-Belval, 2011).
Chemical Synthesis and Reactivity
The chemistry of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones has been explored for the synthesis of heterocyclic compounds. These derivatives serve as building blocks for creating a wide range of heterocyclic compounds, indicating their versatility in chemical synthesis. Gomaa and Ali (2020) review the preparation, reactivity, and applications of these derivatives in the synthesis of heterocyclic compounds and dyes, showcasing their significance in various chemical syntheses (Gomaa & Ali, 2020).
Materials Science and Polymer Enhancement
Polymethyl methacrylate (PMMA) is a common material enhanced by various additives, including fibers, fillers, and nanofillers, to improve its properties. Gad et al. (2017) focus on the effects of these additions on PMMA, particularly for dental applications, demonstrating the potential of chemical modifications to improve material properties. This review underscores the importance of modifications, especially with nanoparticle additions, for enhancing the properties of PMMA in various applications (Gad et al., 2017).
Safety and Hazards
特性
IUPAC Name |
methyl (E)-3-(4-imidazol-1-ylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)7-4-11-2-5-12(6-3-11)15-9-8-14-10-15/h2-10H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLFPOQKXZBPLI-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701203636 | |
| Record name | Methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701203636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870837-50-6 | |
| Record name | Methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870837-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701203636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-chlorophenyl)methyl]prop-2-enamide](/img/structure/B3161486.png)
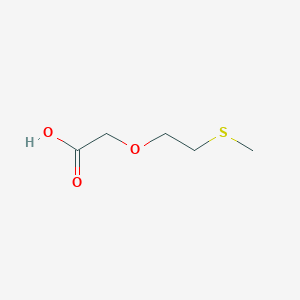
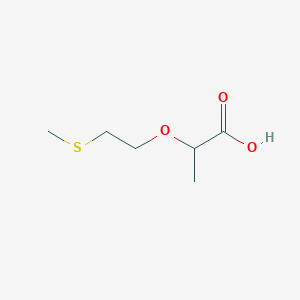
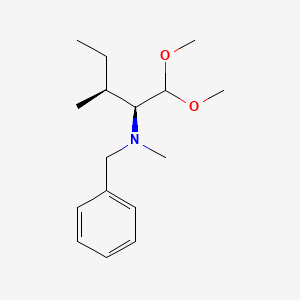
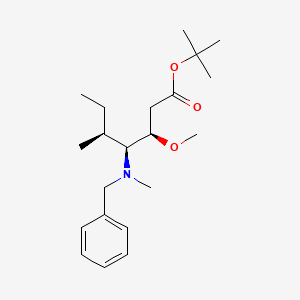
![[(4aS,6S,7S,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B3161529.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide](/img/structure/B3161534.png)

![Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3161541.png)
